N-(3-iodophenyl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(3-iodophenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O3/c14-9-4-3-5-10(8-9)15-13(17)11-6-1-2-7-12(11)16(18)19/h1-8H,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRKNFFSDDZFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodophenyl)-2-nitrobenzamide typically involves the coupling of 3-iodoaniline with 2-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-iodophenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate or amine nucleophiles can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as thiophenol derivatives or aniline derivatives.
Reduction: The primary product is N-(3-aminophenyl)-2-nitrobenzamide.
Oxidation: Products vary based on the oxidizing agent and conditions.
Scientific Research Applications
N-(3-iodophenyl)-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of nitro and iodophenyl groups on biological systems, including their interactions with proteins and nucleic acids.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-2-nitrobenzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the iodophenyl group can facilitate interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Halogen Substituents
- N-(3-Chlorophenyl)-2-nitrobenzamide : The chlorine atom at the meta position enhances electron-withdrawing effects, stabilizing the amide bond and influencing aromatic electrophilic substitution. Molecular weight: 276.68 g/mol .
- Molecular weight: 321.12 g/mol .
- N-(3-Iodophenyl)-2-nitrobenzamide: Iodine’s polarizability and size further amplify lipophilicity (predicted logP ~3.2) and may enhance halogen bonding with biological targets, a property less pronounced in chloro/bromo analogs .
Alkyl and Functional Group Variations
- N-(3-Methylphenyl)-2-nitrobenzamide : A methyl group at the meta position introduces steric hindrance and electron-donating effects, reducing reactivity in nucleophilic environments. Molecular weight: 256.26 g/mol .
- N-[3-Chloro-4-(cyano(phenyl)methyl]phenyl]-2-nitrobenzamide: The cyano-phenylmethyl group adds steric bulk and electron-withdrawing character, altering binding kinetics. Molecular weight: 407.82 g/mol .
Chemical Reactivity and Stability
- Nitro Group Stability : All nitrobenzamides exhibit susceptibility to reduction under acidic or reductive conditions. Iodo derivatives may show accelerated degradation under UV light compared to chloro/bromo analogs .
- Halogen Reactivity : Iodine’s lower bond dissociation energy facilitates nucleophilic substitution (e.g., Suzuki coupling), unlike chloro/bromo derivatives requiring harsher conditions .
- Synthetic Pathways : Amide coupling via 2-nitrobenzoyl chloride and substituted anilines is common. Iodo analogs may require protected intermediates to prevent iodine displacement .
Physicochemical Properties
| Property | N-(3-Cl) | N-(3-Br) | N-(3-I)* | N-(3-Me) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 276.68 | 321.12 | 398.13 | 256.26 |
| LogP (Predicted) | 2.4 | 2.8 | 3.2 | 2.1 |
| Solubility (Water, mg/mL) | <0.1 | <0.05 | <0.01 | 0.3 |
| Melting Point (°C) | 180–182 | 175–177 | ~160–165† | 149–150 |
*Predicted for this compound; †Extrapolated from thermal stability trends .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-(3-iodophenyl)-2-nitrobenzamide, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves:
- Step 1 : Nitration of benzamide derivatives to introduce the nitro group.
- Step 2 : Iodination of the phenyl ring using iodine monochloride (ICl) or electrophilic iodination reagents under controlled temperatures (e.g., 0–25°C).
- Step 3 : Amidation or coupling reactions to link the iodophenyl moiety.
Reaction optimization includes solvent selection (e.g., DMF or THF for polar intermediates), catalyst use (e.g., CuI for Ullmann-type couplings), and purification via column chromatography or recrystallization .
Q. How can researchers validate the purity and structural integrity of this compound?
- Answer : A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm proton environments and carbon assignments (e.g., nitro group at ~8.2 ppm for aromatic protons).
- Infrared (IR) Spectroscopy : Peaks at ~1520 cm (nitro group) and ~1680 cm (amide C=O stretch) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHINO).
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and impurity profiles using silica gel GF plates .
Q. What solubility and stability considerations are critical for handling this compound in experimental workflows?
- Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol but insoluble in water. Stability studies under varying pH (e.g., 2–9) and light exposure should precede long-term storage. Degradation products can be monitored via HPLC with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Answer : Discrepancies may arise from assay-specific variables:
- Target Selectivity : Use competitive binding assays (e.g., fluorescence polarization) to differentiate off-target effects.
- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., human liver microsomes) to rule out rapid degradation in cell-based vs. cell-free assays.
- Statistical Validation : Apply Bland-Altman analysis or Deming regression to compare dose-response curves from divergent platforms .
Q. What crystallization strategies enhance the quality of X-ray diffraction data for this compound?
- Answer : Crystal engineering techniques include:
- Solvent Evaporation : Use mixed solvents (e.g., ethyl acetate/hexane) to slow nucleation.
- Temperature Gradients : Gradual cooling from 40°C to 4°C to promote single-crystal growth.
- Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize lattice structures.
For refinement, SHELXL is recommended for handling heavy atoms (iodine) and anisotropic displacement parameters .
Q. How can computational modeling guide the optimization of this compound for specific biological targets?
- Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases or GPCRs).
- QSAR Analysis : Corrogate substituent effects (e.g., nitro vs. cyano groups) on bioactivity using Hammett constants or DFT-calculated electronic parameters.
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and ligand-protein hydrogen bonding networks .
Q. What experimental designs are recommended for elucidating the mechanism of action of this compound in cellular models?
- Answer :
- Pathway Analysis : Combine RNA-seq and phosphoproteomics to identify dysregulated pathways (e.g., apoptosis or oxidative stress).
- Chemical Proteomics : Use activity-based protein profiling (ABPP) with clickable probes to map cellular targets.
- CRISPR Screening : Genome-wide knockout libraries can pinpoint genetic dependencies for compound efficacy .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
